(3-Boronophenyl)methylazanium;chloride
Description
(3-Boronophenyl)methylazanium;chloride is a quaternary ammonium salt featuring a phenyl ring substituted with a borono group (-B(OH)₂) at the meta position. The compound combines a cationic methylazanium moiety with a chloride counterion. Boron-containing compounds are notable for their roles in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), drug design (e.g., protease inhibitors), and materials science. The analysis below draws comparisons with structurally similar methylazanium chloride derivatives documented in the literature.
Properties
IUPAC Name |
(3-boronophenyl)methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBTFRGCBFYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[NH3+])(O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-94-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence include compounds with substituents such as hydroxyl, chloro, alkoxy, or alkyl chains. These substituents influence electronic properties, solubility, and applications.
Table 1: Structural and Functional Comparison
*Hypothetical calculation based on analogous structures.
Physicochemical Properties
- Borono Group Effects: The borono group in this compound is electron-withdrawing and may enhance Lewis acidity, enabling coordination with nucleophiles or participation in catalysis. This contrasts with electron-donating groups (e.g., -OCH₃ in ) or non-polar chains (e.g., dodecyl in ).
- Stability: Chloro-substituted analogs (e.g., ) exhibit stability under ambient conditions, while borono groups may require inert atmospheres or anhydrous conditions to prevent oxidation.
Table 2: Application Comparison
*Inferred from boron chemistry trends.
Research Findings and Challenges
- Boron-Specific Advantages: Suzuki-Miyaura Cross-Coupling: Boronated compounds enable C-C bond formation, a feature absent in hydroxyl or chloro analogs .
- Challenges :
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